Ethyl 2-(trifluoromethoxy)pyridine-4-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethoxy)pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates It is characterized by the presence of a trifluoromethoxy group attached to the pyridine ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(trifluoromethoxy)pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with ethyl trifluoromethoxyacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethoxy)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the replacement of the trifluoromethoxy group with other functional groups .
Scientific Research Applications
Ethyl 2-(trifluoromethoxy)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(trifluoromethoxy)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(trifluoromethoxy)pyridine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-fluoro-2-(trifluoromethoxy)pyridine-3-carboxylate: This compound has a similar structure but with a fluorine atom at a different position on the pyridine ring.
Methyl 3-fluoropyridine-4-carboxylate: This compound lacks the trifluoromethoxy group but has a fluorine atom on the pyridine ring.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H8F3NO3 |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethoxy)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H8F3NO3/c1-2-15-8(14)6-3-4-13-7(5-6)16-9(10,11)12/h3-5H,2H2,1H3 |
InChI Key |
HLVZHKFXSZUROL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC(F)(F)F |
Origin of Product |
United States |
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